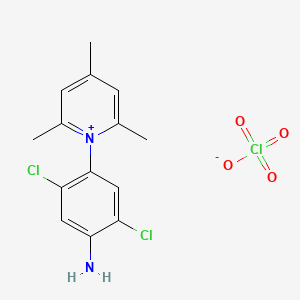![molecular formula C26H38N2O B14377750 N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea CAS No. 88467-99-6](/img/structure/B14377750.png)
N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to three different aromatic and aliphatic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea typically involves the reaction of appropriate amines with isocyanates. One common method is the reaction between 4-butylbenzylamine, heptylamine, and 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to obtain the pure product. Catalysts and additives may be used to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(2-methylphenyl)urea
- N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(4-methylphenyl)urea
- N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-ethylphenyl)urea
Uniqueness
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(3-methylphenyl)urea is unique due to its specific combination of aromatic and aliphatic groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
88467-99-6 |
|---|---|
Molekularformel |
C26H38N2O |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
1-[(4-butylphenyl)methyl]-1-heptyl-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C26H38N2O/c1-4-6-8-9-10-19-28(26(29)27-25-14-11-12-22(3)20-25)21-24-17-15-23(16-18-24)13-7-5-2/h11-12,14-18,20H,4-10,13,19,21H2,1-3H3,(H,27,29) |
InChI-Schlüssel |
UGHXDJIFWDEVGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN(CC1=CC=C(C=C1)CCCC)C(=O)NC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silanol](/img/structure/B14377668.png)
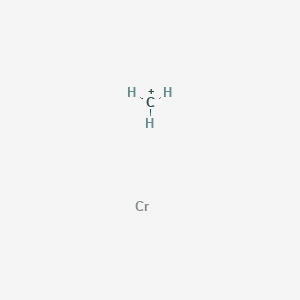
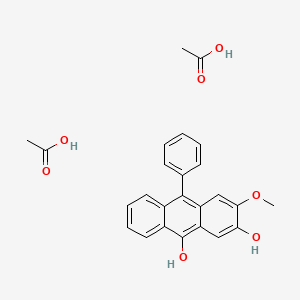
silane](/img/structure/B14377675.png)
![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)

![1-[(2-Methylprop-1-EN-1-YL)sulfanyl]butane](/img/structure/B14377705.png)
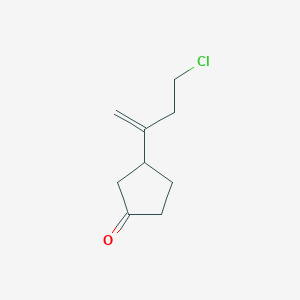
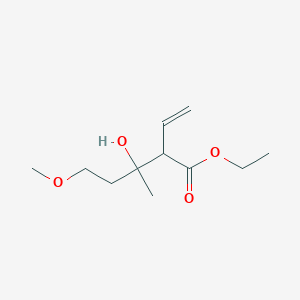
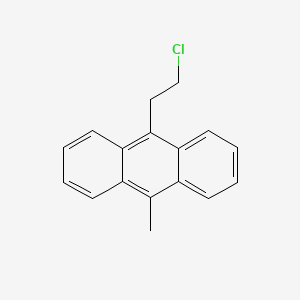
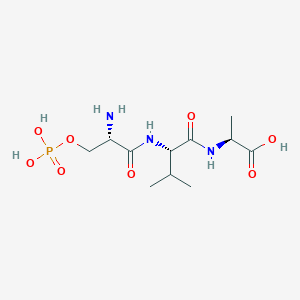
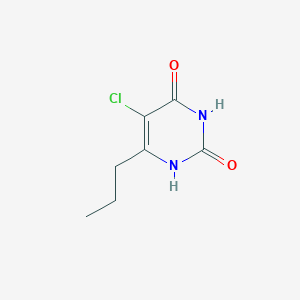
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)
